Spectroscopic Data of Ethyl 2-cyano-5-(trifluoromethyl)nicotinate: A Technical Guide
Spectroscopic Data of Ethyl 2-cyano-5-(trifluoromethyl)nicotinate: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-cyano-5-(trifluoromethyl)nicotinate (CAS No. 1192263-82-3). Designed for researchers, scientists, and drug development professionals, this document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Given the limited availability of direct experimental spectra in peer-reviewed literature, this guide synthesizes data from analogous structures and foundational spectroscopic principles to provide a robust predictive analysis. This approach ensures a self-validating framework for the spectroscopic characterization of this important synthetic intermediate.
Ethyl 2-cyano-5-(trifluoromethyl)nicotinate is a key building block in medicinal chemistry, valued for its role in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1] Its unique structure, featuring a trifluoromethyl group and a cyano group on the pyridine ring, imparts desirable properties such as enhanced metabolic stability and modulated electronic effects.[1]
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The structure of Ethyl 2-cyano-5-(trifluoromethyl)nicotinate is presented below, with key functional groups highlighted.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇F₃N₂O₂ | [2] |
| Molecular Weight | 244.17 g/mol | [2] |
| CAS Number | 1192263-82-3 | |
| Melting Point | 55-57 °C |
Diagram 1: Molecular Structure of Ethyl 2-cyano-5-(trifluoromethyl)nicotinate
Caption: Chemical structure of Ethyl 2-cyano-5-(trifluoromethyl)nicotinate.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of Ethyl 2-cyano-5-(trifluoromethyl)nicotinate in a standard solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic protons of the pyridine ring and the protons of the ethyl ester group.
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 2-cyano-5-(trifluoromethyl)nicotinate in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
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Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
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Acquisition Parameters:
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Number of scans: 16-32
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Relaxation delay: 1-2 seconds
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Pulse width: 90°
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Spectral width: -2 to 12 ppm
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-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the TMS signal at 0.00 ppm.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~9.1 | Doublet (d) | 1H | H-6 | The proton at position 6 is deshielded by the adjacent nitrogen atom and the electron-withdrawing trifluoromethyl group at the para-position. A similar proton in ethyl nicotinate appears at ~9.2 ppm.[3] |
| ~8.5 | Doublet (d) | 1H | H-4 | The proton at position 4 is deshielded by the adjacent nitrogen and the meta-positioned trifluoromethyl group. |
| ~4.5 | Quartet (q) | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester are adjacent to an oxygen atom, resulting in a downfield shift. This is a characteristic chemical shift for ethyl esters.[3][4] |
| ~1.4 | Triplet (t) | 3H | -OCH₂CH₃ | The methyl protons of the ethyl ester are coupled to the adjacent methylene protons, resulting in a triplet. This is a typical upfield signal for an ethyl group.[3][4] |
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides insights into the carbon skeleton of the molecule. The predicted broadband proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom.
Experimental Protocol: ¹³C NMR Spectroscopy
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Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
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Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.
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Acquisition Parameters:
-
Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)
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Relaxation delay: 2-5 seconds
-
Pulse width: 90°
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Spectral width: 0 to 200 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent signal (CDCl₃ at 77.16 ppm).
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~163 | C=O (ester) | The carbonyl carbon of the ester group is expected in this downfield region.[5] |
| ~155 | C-6 (pyridine) | Aromatic carbon adjacent to nitrogen is typically deshielded. |
| ~148 | C-2 (pyridine) | Aromatic carbon attached to the cyano group and adjacent to nitrogen will be significantly downfield. |
| ~138 (q, J ≈ 35 Hz) | C-5 (pyridine) | The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. |
| ~130 | C-4 (pyridine) | Aromatic CH carbon. |
| ~122 (q, J ≈ 272 Hz) | -CF₃ | The carbon of the trifluoromethyl group will be a quartet with a large coupling constant. |
| ~115 | -CN | The cyano carbon typically appears in this region.[6] |
| ~110 | C-3 (pyridine) | Aromatic carbon shielded by adjacent substituents. |
| ~63 | -OCH₂CH₃ | The methylene carbon of the ethyl ester.[5] |
| ~14 | -OCH₂CH₃ | The methyl carbon of the ethyl ester.[5] |
Predicted Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR Spectroscopy
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Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film on a salt plate (NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
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Acquisition Parameters:
-
Number of scans: 16-32
-
Resolution: 4 cm⁻¹
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Spectral range: 4000-400 cm⁻¹
-
-
Data Processing: A background spectrum is first collected and then subtracted from the sample spectrum.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Prediction |
| ~3100-3000 | Weak-Medium | C-H stretch (aromatic) | Characteristic for C-H bonds on a pyridine ring. |
| ~2980-2850 | Weak-Medium | C-H stretch (aliphatic) | Corresponds to the C-H bonds of the ethyl group. |
| ~2230 | Medium-Strong | C≡N stretch (cyano) | A sharp and intense peak characteristic of the cyano group.[7] |
| ~1730 | Strong | C=O stretch (ester) | A strong absorption band typical for the carbonyl group in an ester.[8] |
| ~1600-1450 | Medium | C=C and C=N stretch (aromatic ring) | Vibrations of the pyridine ring. |
| ~1300-1100 | Strong | C-F stretch (trifluoromethyl) | The C-F bonds of the trifluoromethyl group give rise to strong absorptions in this region. |
| ~1250-1000 | Strong | C-O stretch (ester) | Asymmetric and symmetric stretching of the C-O bonds in the ester functional group. |
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Experimental Protocol: Mass Spectrometry
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Sample Introduction: The sample can be introduced via direct infusion or through a gas or liquid chromatograph.
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Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. Electrospray Ionization (ESI) can also be used.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the ions is recorded.
Predicted Mass Spectrum Data:
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Molecular Ion (M⁺): m/z = 244. This corresponds to the molecular weight of the compound.
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Major Fragments:
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m/z = 215: Loss of the ethyl group (-CH₂CH₃).
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m/z = 199: Loss of the ethoxy group (-OCH₂CH₃).
-
m/z = 175: Loss of the trifluoromethyl group (-CF₃).
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m/z = 171: Loss of both the ethoxy and carbonyl groups.
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Diagram 2: Predicted Fragmentation Pathway of Ethyl 2-cyano-5-(trifluoromethyl)nicotinate
Caption: Predicted major fragmentation pathways in EI-MS.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for Ethyl 2-cyano-5-(trifluoromethyl)nicotinate. By leveraging data from structurally related compounds and fundamental spectroscopic principles, a comprehensive set of predicted ¹H NMR, ¹³C NMR, IR, and MS data has been compiled. These predictions offer a valuable resource for the identification and characterization of this compound in research and development settings, establishing a baseline for experimental verification.
References
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NIST. Ethyl cyanoacetate. In: NIST Chemistry WebBook. Available from: [Link]
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Journal of the Chemical Society, Perkin Transactions 2. A 13C n.m.r. study of 5-cyano-, 5-methoxycarbonyl-, 5-carbamoyl-, and 5-acetyl-3-nitro-2-X-thiophenes: substituent effects and their relation to the charge distribution in corresponding 2,2-dimethoxy Meisenheimer adducts. Available from: [Link]
-
ResearchGate. FTIR Spectrum of 1-Octyl-2-Cyano Acrylate. Available from: [Link]
Sources
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- 4. Ethyl cyanoacetate(105-56-6) 1H NMR spectrum [chemicalbook.com]
- 5. Ethyl (ethoxymethylene)cyanoacetate(94-05-3) 13C NMR spectrum [chemicalbook.com]
- 6. A 13C n.m.r. study of 5-cyano-, 5-methoxycarbonyl-, 5-carbamoyl-, and 5-acetyl-3-nitro-2-X-thiophenes: substituent effects and their relation to the charge distribution in corresponding 2,2-dimethoxy Meisenheimer adducts - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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